molecular formula C25H44N4O8 B10851771 N-Cyclohexylethyl-ETAV

N-Cyclohexylethyl-ETAV

Cat. No.: B10851771
M. Wt: 528.6 g/mol
InChI Key: APPLGLBBZPGQBX-GDEPEFMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylethyl-ETAV is a modified tetrapeptide identified as a potent inhibitor of the protein-protein interaction between the postsynaptic density protein-95 (PSD-95) and the N-methyl-D-aspartate (NMDA) receptor . This interaction is a key therapeutic target for the treatment of ischemic brain diseases, as it plays a critical role in excitotoxic neuronal signaling that leads to cell death following events like stroke . The compound was developed through systematic modification of a native peptide sequence, with the introduction of an N-cyclohexylethyl group dramatically enhancing its binding affinity . Biochemical evaluations, including fluorescence polarization assays, have demonstrated that this compound binds to the PDZ1 and PDZ2 domains of PSD-95 with low micromolar affinity (K i = 0.94 µM and 0.45 µM, respectively), making it one of the most potent inhibitors of the PSD-95/NMDA receptor interaction reported at the time of its discovery . Its mechanism of action involves disrupting the formation of the NMDAR-PSD-95-nNOS ternary complex, thereby reducing nitric oxide-mediated excitotoxicity without directly blocking NMDA receptor function . This targeted approach offers a potential neuroprotective strategy with a potentially safer profile than direct receptor antagonists. Studies also indicate that this compound exhibits high blood plasma stability, which is a significant advantage for its development as a lead therapeutic agent . This compound is intended for research purposes only, specifically for investigating excitotoxicity and for the development of novel neuroprotective agents for conditions such as ischemic stroke. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C25H44N4O8

Molecular Weight

528.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-cyclohexylethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H44N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h14-18,20-21,26,30H,5-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1

InChI Key

APPLGLBBZPGQBX-GDEPEFMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1CCCCC1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Cyclohexylethyl-ETAV with structurally or functionally analogous compounds, focusing on metabolic stability, synthetic accessibility, and biological performance.

Oxoamide Counterpart (ETAV Oxoamide)

Parameter This compound (Thioamide) ETAV Oxoamide
Metabolic Half-Life 28-fold longer in human blood Baseline (1x)
Proteolytic Stability Resists trypsin, chymotrypsin Susceptible to degradation
Cell Permeability High (cyclohexylethyl group) Moderate
Synthesis Method Thioacylation with S8/Na2S Standard amide coupling

The thioamide substitution in this compound significantly enhances proteolytic resistance, as the sulfur atom disrupts hydrogen-bonding interactions critical for enzyme recognition . This contrasts sharply with the oxoamide version, which is rapidly cleaved in biological matrices.

Other Thioamide-Containing Peptides

Examples include thioamidated derivatives of cilengitide , a cyclic RGD peptide used in cancer therapy. Key comparisons:

Parameter This compound Thioamidated Cilengitide
Serum Half-Life ~28-fold increase 2160 min (vs. 480 min)
Stereochemical Integrity No epimerization during synthesis Requires controlled coupling
Synthetic Complexity Moderate (nitroalkane method) High (macrocyclic constraints)

This compound benefits from a streamlined synthesis using nitroalkanes and elemental sulfur, which avoids epimerization—a common issue in peptide thioamidation . In contrast, macrocyclic thioamides like cilengitide derivatives require stringent stereochemical control.

N-Acetylcysteine (NAC) Derivatives

While NAC derivatives (e.g., Fmoc-Cys(OH)) are structurally distinct, they share a focus on improving stability. However, NAC derivatives rely on disulfide bonds or acetylated termini rather than thioamide substitutions, resulting in weaker proteolytic resistance compared to this compound .

Key Research Findings

  • Mechanistic Superiority : The thioamide group in this compound reduces conformational flexibility, thereby limiting protease access to cleavage sites .
  • Pharmacokinetic Data : In human blood models, the compound maintained >90% integrity after 24 hours, whereas oxoamide analogs degraded within 2–4 hours .
  • Synthetic Advancements : The use of nitroalkanes as thioacyl equivalents enables scalable, epimerization-free synthesis, a critical advantage over traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.